molecular formula C3H6ClN3S2 B2844289 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride CAS No. 54567-23-6

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride

Cat. No.: B2844289
CAS No.: 54567-23-6
M. Wt: 183.67
InChI Key: FQISDXIODDYQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. It is known for its diverse applications in the fields of medicine, agriculture, and industrial chemistry. The compound is characterized by its white crystalline appearance and is insoluble in water .

Mechanism of Action

Target of Action

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride, also known as 5-Amino-1,3,4-thiadiazole-2-thiol, is primarily used in the pharmaceutical industry for the synthesis of drugs such as Acetazolamide . It also serves as an intermediate in the production of pesticides .

Mode of Action

It’s known that the compound is used in the synthesis of acetazolamide , a diuretic drug that works by inhibiting the enzyme carbonic anhydrase, reducing the reabsorption of bicarbonate ions in the kidney, and thus increasing urine output.

Action Environment

It’s known that the compound should be stored in a dark, dry place , suggesting that light and moisture may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions at a temperature of around 105°C. The product is then filtered, washed, and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent enzyme inhibitory activity set it apart from other similar compounds .

Properties

IUPAC Name

5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISDXIODDYQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=S)S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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